molecular formula C8H14F3NO B12122251 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

Cat. No.: B12122251
M. Wt: 197.20 g/mol
InChI Key: ASMIWQMJTGDMEU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3NO and a molecular weight of 197.2 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a cyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 2-(2,2,2-trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic and steric properties, which can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h6-7H,1-5,12H2

InChI Key

ASMIWQMJTGDMEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)OCC(F)(F)F

Origin of Product

United States

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